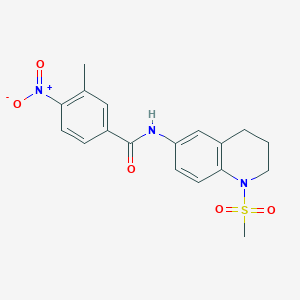

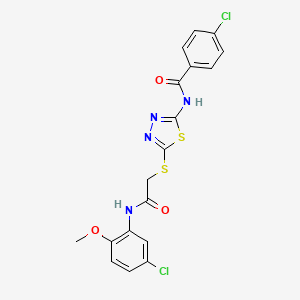

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with structures similar to the one you mentioned often have interesting biological activities. For example, benzothiazoles are heterocyclic compounds that are part of many pharmaceuticals and dyes . Nitro groups and bromine atoms are often seen in synthetic organic compounds, and they can contribute to the biological activity of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the nitro and methoxy groups, and the attachment of the thiophene ring . The exact methods would depend on the specific starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of a compound like this would be determined by techniques such as X-ray crystallography . This would provide information about the arrangement of the atoms in the molecule and the lengths and angles of the bonds .Chemical Reactions Analysis

The chemical reactions involving this compound could be studied using various techniques. For example, NMR spectroscopy could be used to monitor the progress of reactions and identify the products .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and stability, would be determined through various experimental techniques .Scientific Research Applications

Synthesis of Substituted Benzo[b]thiophenes

Research on the synthesis of benzo[b]thiophenes, substituted at different positions with various groups (methyl, methoxy, bromo, nitro), outlines a method for cyclization of thiophenyl-acetals and ketones. This synthesis method, due to its efficiency and the variety of substituents it accommodates, indicates the potential utility of similar compounds in chemical synthesis and material science, possibly offering a pathway for the synthesis or functionalization of compounds like 5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (Pié & Marnett, 1988).

Novel Zinc Phthalocyanine Derivatives

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzothiazole groups exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield. Such properties are crucial for applications in photodynamic therapy, especially in treating cancer, suggesting that compounds with benzothiazole units might have relevance in developing new therapeutic agents or in photodynamic research (Pişkin, Canpolat, & Öztürk, 2020).

Thiazolides as Anti-Infective Drugs

Thiazolides, a class of drugs including modifications of nitazoxanide with various substituents (bromo, chloro, methoxy), demonstrate a broad spectrum of activities against a range of pathogens and proliferating mammalian cells. This indicates potential research applications of similar compounds in developing treatments against a variety of infectious agents and possibly in the study of cellular proliferation mechanisms (Hemphill, Müller, & Müller, 2012).

Antimalarial Activity of Bromo-Benzothiophene Carboxamide Derivatives

A study on bromo-benzothiophene carboxamide derivatives reveals their potent inhibitory activity against the asexual blood stages of Plasmodium falciparum both in vitro and in vivo. This suggests that structurally related compounds might have potential applications in antimalarial research and could contribute to the development of new antimalarial drugs (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O4S2/c1-21-7-4-6(17(19)20)5-9-11(7)15-13(23-9)16-12(18)8-2-3-10(14)22-8/h2-5H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYSRSAPBAJXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)

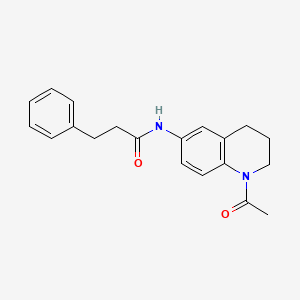

![2-([1,1'-biphenyl]-4-ylcarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2651062.png)

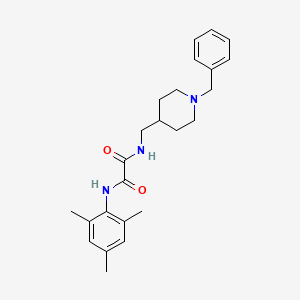

![2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2651063.png)

![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)

![6-Cyclopropyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2651068.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2651075.png)

![4-bromo-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2651080.png)